Potassium Antimony Tartrate Trihydrate, C8H10K2O15Sb2, is a crystalline coordination complex providing a stable, high-purity, and water-soluble source of chelated antimony(III). Its defined stoichiometry and the presence of the tartrate ligand make it a preferred precursor for synthesizing functional materials, a mordant in the textile industry, and a reagent in analytical chemistry where precise antimony concentration and controlled reactivity are critical. The compound's solubility in water allows for straightforward preparation of aqueous solutions for various industrial and laboratory processes.
Substituting Potassium Antimony Tartrate Trihydrate with other antimony sources based on name or weight alone introduces significant process variability. Different hydrates, such as the hemihydrate, possess a different antimony content by weight, leading to concentration errors if used interchangeably. For example, the trihydrate form has a distinct antimony content of 36.46%, which differs from other hydrated forms, making precise mass-based formulation critical. Furthermore, replacing this chelated complex with simpler inorganic sources like Antimony(III) Oxide (Sb2O3) is unsuitable for many applications. Sb2O3 is practically insoluble in water, requiring harsh processing conditions, while the tartrate complex dissolves readily. The tartrate ligand is not inert; it plays an active role in controlling ion release and particle morphology during material synthesis, an advantage not offered by simple salts or oxides.
The crystalline trihydrate form (C8H10K2O15Sb2) possesses a fixed, theoretical antimony content of 36.46% by mass. [cite: REFS-1] This contrasts with the hemihydrate form (K(SbO)C4H4O6·0.5H2O), which has a higher antimony content of approximately 38.3%. This ~5% relative difference in active metal content per unit mass makes the two hydrates non-interchangeable for applications requiring high reproducibility.
| Evidence Dimension | Weight Percent of Antimony (Sb) |
| Target Compound Data | 36.46% |
| Comparator Or Baseline | Potassium Antimony Tartrate Hemihydrate (~38.3%) |
| Quantified Difference | ~5% relative difference in Sb content by mass |
| Conditions | Theoretical calculation based on stoichiometric formula. |
Using this specific trihydrate prevents significant batch-to-batch concentration errors and ensures process reproducibility without requiring elemental analysis of each lot.
Potassium Antimony Tartrate Trihydrate exhibits significant solubility in water, with documented values around 8.3 g/100 mL (83 g/L) at 20-25 °C. [cite: REFS-1, REFS-2] This is a critical process advantage over common inorganic antimony precursors like Antimony(III) Oxide (Sb2O3), which is practically insoluble in water.
| Evidence Dimension | Solubility in Water at ~20 °C |
| Target Compound Data | 83 g/L |
| Comparator Or Baseline | Antimony(III) Oxide (Sb2O3) (<0.01 g/L) |
| Quantified Difference | >8000x higher solubility |
| Conditions | Aqueous solution at room temperature. |
Enables low-cost and scalable solution-based manufacturing, avoiding the use of harsh acids or complex solvents required to process inorganic alternatives like Sb2O3.
The tartrate ligand acts as a chelating agent, enabling the slow and controlled release of Sb3+ ions in solution. This property is leveraged in the synthesis of high-quality antimony sulfide (Sb2S3) thin films and nanorods for photovoltaic applications. [cite: REFS-1, REFS-2] This controlled reaction kinetic prevents the rapid, uncontrolled precipitation often observed with simple antimony salts, allowing for superior morphological control of the final material.
| Evidence Dimension | Morphological Control in Sb2S3 Synthesis |
| Target Compound Data | Enables formation of uniform nanorods and compact thin films via controlled Sb3+ release. |
| Comparator Or Baseline | Simple Antimony Salts (e.g., SbCl3) which often lead to rapid, uncontrolled precipitation and particle agglomeration. |
| Quantified Difference | Qualitative but significant improvement in film quality and device performance. |
| Conditions | Hydrothermal or chemical bath deposition of Sb2S3. |
This compound is the right choice for producing morphologically-defined antimony-based nanomaterials where performance is directly linked to structural uniformity and purity.
Thermogravimetric analysis (TGA) shows that the trihydrate undergoes a multi-stage decomposition. The three water molecules are lost at temperatures below 200 °C, followed by the decomposition of the tartrate ligand at higher temperatures (~250-300 °C). [cite: REFS-1] This process allows the organic ligand to serve as an in-situ carbon source for creating antimony/carbon composites, a strategy not possible with thermally stable inorganic precursors like Sb2O3.
| Evidence Dimension | Thermal Decomposition Behavior |
| Target Compound Data | Multi-stage decomposition with ligand breakdown at ~250-300 °C, providing a carbon source. |
| Comparator Or Baseline | Antimony(III) Oxide (Sb2O3), which is thermally stable up to its melting point of ~656 °C. |
| Quantified Difference | Decomposes at a significantly lower temperature and provides an integrated carbon source. |
| Conditions | Inert atmosphere thermal analysis (TGA). |
This enables single-source precursor routes to synthesize advanced antimony/carbon composite materials for applications like high-performance battery anodes.
The combination of high aqueous solubility and controlled Sb3+ release from the tartrate complex makes this compound an ideal precursor for chemical bath or hydrothermal deposition of uniform, compact Sb2S3 thin films for solar cells. [cite: REFS-1, REFS-2] Its use avoids the harsh solvents needed for Sb2O3 and provides superior morphological control compared to simple antimony salts.
The well-defined thermal decomposition profile, where the tartrate ligand pyrolyzes to a carbon matrix, allows this compound to act as a single-source precursor for Sb/C composite materials. [cite: REFS-3] This approach offers intimate contact between the active antimony and the conductive carbon matrix, which is critical for high-performance battery anodes.
In applications such as textile mordanting or catalysis where precise antimony concentration dictates performance and reproducibility, the defined stoichiometry (36.46% Sb) and high water solubility of the trihydrate are critical. [cite: REFS-4] This allows for the simple and repeatable preparation of aqueous treatment baths with known active metal content, minimizing batch-to-batch variation.